molecular formula C14H17BrN2O5 B12544436 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate CAS No. 142717-05-3

4-Nitrophenyl 6-(2-bromoacetamido)hexanoate

Cat. No.: B12544436
CAS No.: 142717-05-3
M. Wt: 373.20 g/mol
InChI Key: MSYWZRCJRHQKQK-UHFFFAOYSA-N
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Description

4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is an organic compound that features a nitrophenyl group, a bromoacetamido group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate typically involves the reaction of 4-nitrophenol with hexanoic acid anhydride in the presence of a catalyst such as dilute sulfuric acid. The resulting 4-nitrophenyl hexanoate is then reacted with 2-bromoacetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-(2-bromoacetamido)hexanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products typically include substituted amides or thioethers.

    Reduction Reactions: The major product is the corresponding amino compound.

Scientific Research Applications

4-Nitrophenyl 6-(2-bromoacetamido)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is unique due to the presence of both the nitrophenyl and bromoacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

142717-05-3

Molecular Formula

C14H17BrN2O5

Molecular Weight

373.20 g/mol

IUPAC Name

(4-nitrophenyl) 6-[(2-bromoacetyl)amino]hexanoate

InChI

InChI=1S/C14H17BrN2O5/c15-10-13(18)16-9-3-1-2-4-14(19)22-12-7-5-11(6-8-12)17(20)21/h5-8H,1-4,9-10H2,(H,16,18)

InChI Key

MSYWZRCJRHQKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCNC(=O)CBr

Origin of Product

United States

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